molecular formula C15H10N6O B2443683 N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-03-3

N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2443683
CAS No.: 1351595-03-3
M. Wt: 290.286
InChI Key: XDLBJNTVIMPEEZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biochemical research. This compound integrates pyridazine and pyrazole pharmacophores, a structural motif recognized for its diverse biological activity and potential in drug discovery . Pyrazole-pyridazine hybrids are a subject of significant interest in medicinal chemistry due to their ability to interact with multiple biological targets. Recent studies highlight that such hybrids demonstrate potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response . The integration of these two heterocyclic systems into a single molecule is a strategic approach in hybrid-based drug design, often resulting in compounds with enhanced biological activity and novel mechanisms of action . Furthermore, pyrazolylpyridazine derivatives have been identified in docking studies as showing inhibitory action against glycogen synthase kinase 3 (GSK-3), pointing to their utility in probing neurodegenerative disease pathways and cellular signaling . The structural framework of this compound makes it a valuable candidate for researchers investigating kinase inhibition, anti-inflammatory agents, and other therapeutic areas. It is supplied exclusively for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O/c16-10-11-4-1-2-5-12(11)18-15(22)13-6-7-14(20-19-13)21-9-3-8-17-21/h1-9H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLBJNTVIMPEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazine core substituted with a cyanophenyl group and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Androgen Receptor Antagonism : The compound has been identified as a potent antagonist of androgen receptors (AR). In studies, it demonstrated IC50 values as low as 69 nM, indicating strong binding affinity and potential efficacy in conditions such as prostate cancer where AR signaling plays a critical role .
  • Inhibition of Lysine-Specific Demethylase-1 (LSD1) : This compound has also shown inhibitory activity against LSD1, an enzyme implicated in various cancers and epigenetic regulation. Inhibition of LSD1 can lead to altered gene expression profiles that may suppress tumor growth .
  • Antitumor Activity : In xenograft models, the compound exhibited effective tumor growth inhibition, suggesting its potential as an anticancer agent. This activity highlights the relevance of the compound in developing new cancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Activity Methodology Findings
Androgen Receptor AntagonismIn vitro assaysIC50 = 69 nM
Tumor Growth InhibitionLNCaP xenograft modelSignificant reduction in tumor size
LSD1 InhibitionEnzymatic assaysEffective inhibition observed

Case Study 1: Prostate Cancer Treatment

In a study evaluating the effects of various AR antagonists, this compound was administered to LNCaP xenograft mice. Results showed a marked decrease in tumor volume compared to controls, supporting its potential application in prostate cancer therapy .

Case Study 2: Epigenetic Regulation

Another investigation focused on the compound's role as an LSD1 inhibitor. The study demonstrated that treatment with this compound led to significant changes in gene expression associated with cell proliferation and apoptosis in cancer cell lines .

Scientific Research Applications

Pharmacological Applications

1.1. Anticancer Activity

Research has indicated that N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, particularly those with mutations in the FLT3 gene, which is commonly associated with acute myeloid leukemia (AML) . The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in oncology.

1.2. Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives, including this compound, have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes . Studies have reported that certain derivatives possess selectivity for COX-2, making them potential candidates for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

StudyFindings
Dimmito et al., 2022Evaluated anti-inflammatory effects using carrageenan-induced edema modelsDemonstrated significant COX-2 inhibition and reduced inflammation
Xiao et al., 2006Investigated GSK3 inhibitionSuggested potential use in cancer therapy due to modulation of cell survival pathways
Recent Pharmacological StudiesAssessed AR modulation and anticancer activityHighlighted the compound's dual role in cancer treatment and androgen receptor-related conditions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer : A typical approach involves coupling pyridazine-3-carboxylic acid derivatives with substituted anilines. For example, condensation reactions using activating agents like EDCI/HOBt or carbodiimides in anhydrous solvents (e.g., DMF, THF) under nitrogen can yield the target compound. Optimization may include adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and purification via column chromatography or recrystallization. Analytical tools such as LCMS and HPLC are critical for monitoring reaction progress and purity .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation or vapor diffusion. Data collection employs diffractometers (e.g., Bruker APEX-II), and structure solution uses direct methods in SHELXS or SHELXD. Refinement in SHELXL with anisotropic displacement parameters for non-H atoms and inclusion of hydrogen bonding networks (e.g., C–H···N interactions) ensures accuracy. Crystallographic parameters (space group, unit cell dimensions) are validated against literature analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement, such as poor R-factors or electron density outliers?

  • Answer : Discrepancies may arise from disordered solvent molecules or twinning. Strategies include:

  • Re-examining data integration (e.g., using SAINT) to exclude outliers.
  • Applying TWINLAW in SHELXL for twinned data.
  • Using ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding patterns.
  • Cross-validating with spectroscopic data (e.g., NMR) to confirm functional group orientations .

Q. What role do hydrogen bonding and graph set analysis play in understanding the solid-state packing of this compound?

  • Answer : Hydrogen bonds (e.g., N–H···O, C–H···π) dictate molecular aggregation. Graph set analysis (e.g., Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. For instance, a R₂²(8) motif (two donors, two acceptors in an 8-membered ring) may stabilize the crystal lattice. Computational tools (Mercury, CrystalExplorer) aid in visualizing and quantifying these interactions, which influence solubility and stability .

Q. How can chiral centers or stereochemical ambiguities in derivatives be resolved using advanced analytical techniques?

  • Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or SFC (Supercritical Fluid Chromatography) can separate enantiomers. Absolute configuration is confirmed via:

  • X-ray anomalous scattering (if heavy atoms are present).
  • Comparative CD/VCD spectroscopy with known standards.
  • DFT calculations to correlate experimental and theoretical optical rotations .

Q. What strategies are recommended for analyzing non-covalent interactions (e.g., π-stacking) in solution and solid states?

  • Answer :

  • Solid-state : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., π-stacking vs. H-bonding).
  • Solution-state : NMR titration (e.g., ¹H/¹⁹F NOE) detects proximity effects. Isothermal Titration Calorimetry (ITC) measures binding constants for host-guest systems .

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